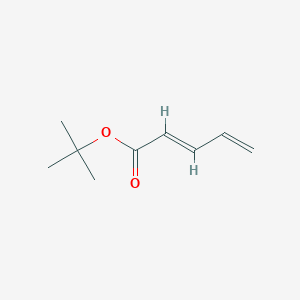

tert-Butyl penta-2,4-dienoate

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

tert-butyl (2E)-penta-2,4-dienoate |

InChI |

InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |

InChI Key |

JDVCPIAGLULTHC-VOTSOKGWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C=C |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC=C |

Origin of Product |

United States |

Preparation Methods

Preparation via Esterification of Penta-2,4-dienoic Acid with tert-Butyl Alcohol

One classical approach to prepare tert-butyl esters, including tert-butyl penta-2,4-dienoate, involves the conversion of the corresponding acid to its acid chloride followed by reaction with tert-butyl alcohol.

-

- The penta-2,4-dienoic acid is treated with an excess of thionyl chloride (SOCl2) to convert the acid into the corresponding acid chloride.

- Excess thionyl chloride is removed by evaporation under reduced pressure.

-

- The acid chloride intermediate is then reacted with approximately 2 equivalents of tert-butyl alcohol.

- The mixture is heated at around 50 °C for about 5 minutes to yield this compound.

This method is analogous to the preparation of other t-butyl esters described in patent US3904662A, where excess thionyl chloride is removed before addition of the alcohol, and heating facilitates ester formation.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Penta-2,4-dienoic acid + SOCl2, heat | Excess SOCl2 removed by evaporation |

| Esterification | Acid chloride + tert-butyl alcohol (2 eq), 50 °C, 5 min | Rapid ester formation |

Transesterification from Other Esters

This compound can be prepared by transesterification of methyl or ethyl penta-2,4-dienoate with tert-butyl alcohol under acidic or basic catalysis, although this method is less common due to the difficulty of transesterifying to tert-butyl esters.

Catalytic Methods and Modern Synthetic Approaches

Recent catalytic methods for the preparation of conjugated dienoates include:

- Palladium-catalyzed coupling reactions involving dienes and alcohols or esters under mild conditions.

- These methods may allow the direct formation of this compound or its analogs with high selectivity and yield.

- For example, PdCl2 catalysts with appropriate ligands and bases have been used to prepare related esters via coupling at elevated temperatures (around 100–130 °C) followed by chromatographic purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride + tert-butyl alcohol | SOCl2 to form acid chloride, then tert-butyl alcohol, 50 °C, 5 min | High yield, well-established | Requires handling of SOCl2 |

| Direct acid + tert-butyl alcohol | Acid + tert-butyl alcohol with acid catalyst | Simple reagents | Steric hindrance, harsh conditions often needed |

| Diels-Alder + esterification | Multi-step: diene formation, then esterification | Access to complex dienoates | Multi-step, moderate yields |

| Transesterification | Methyl/ethyl ester + tert-butyl alcohol + catalyst | Potentially mild | Often low conversion to tert-butyl ester |

| Pd-catalyzed coupling | Pd catalysts, ligands, bases, elevated temp | High selectivity, modern approach | Requires expensive catalysts |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ester undergoes oxidation and reduction at its conjugated diene and carbonyl groups:

-

Oxidation : Reacts with oxidizing agents (e.g., KMnO₄ or CrO₃) to yield carboxylic acids or ketones, depending on conditions.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the ester group to a primary alcohol while preserving the diene system.

Example Reaction Pathway

Cycloaddition Reactions

The compound participates in [3 + 2] and [4 + 2] cycloadditions:

Phosphine-Catalyzed [3 + 2] Annulation

Triphenylphosphine (PPh₃) or PTA catalysts mediate reactions with imines (e.g., N-tosylaldimines) to form functionalized pyrrolines. Stereoselectivity is influenced by the tert-butyl group’s steric bulk .

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosylaldimine | PPh₃ | 3-Pyrroline derivatives | 70–92 | |

| N-Thiophosphorylimine | PTA | Thiophosphoryl pyrrolines | 65–85 |

Diels-Alder Reactions

The diene acts as a dienophile in [4 + 2] cycloadditions with electron-rich dienophiles (e.g., maleic anhydride), forming six-membered rings.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

Palladium(II)-Catalyzed Alkenylation

Reacts with alkenes (e.g., styrene) under Pd(OAc)₂ catalysis to form extended dienoates. The tert-butyl group enhances regioselectivity .

| Partner | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | tert-Butyl 5-phenylpenta-2,4-dienoate | 80 | |

| 4-Methoxystyrene | Pd(OAc)₂ | tert-Butyl 5-(4-methoxyphenyl)penta-2,4-dienoate | 60 |

Enamide Coupling

Reacts with enamides (e.g., acetamide derivatives) via Pd(II) catalysis to form acetamido-substituted dienoates .

Nucleophilic Additions

The α,β-unsaturated ester undergoes conjugate additions:

Lithium Amide Addition

Lithium (α-methylbenzyl)allylamide adds stereoselectively to the dienoate, enabling asymmetric synthesis of β-lactam intermediates .

Key Steps :

-

Conjugate addition forms a chiral enolate.

-

Aldol reaction with acetaldehyde yields a stereodefined azetidin-2-one .

Radical Polymerization

The dienoate undergoes radical-initiated polymerization to form poly(isoprenecarboxylates). The tert-butyl group influences regioselectivity (1,4- vs. 1,2-addition) .

| Initiator | Conditions | Polymer Structure | Notes |

|---|---|---|---|

| AIBN | Bulk, 60°C | Poly(methyl isoprenecarboxylate) | 1.5:1 1,4-/1,2-adduct ratio |

Ester Hydrolysis and Transesterification

-

Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the ester to penta-2,4-dienoic acid.

-

Transesterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl dienoates.

Scientific Research Applications

tert-Butyl penta-2,4-dienoate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release penta-2,4-dienoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl group, which can modulate its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : tert-Butyl esters (e.g., 373d, 116) exhibit greater steric hindrance than methyl or ethyl analogs, influencing reaction kinetics and regioselectivity .

- Electronic Modulation : Substituents like the tetrazole group in 11b introduce electron-withdrawing effects, while silyl ethers in 373d enhance electron density .

This compound Derivatives

- Compound 116 : Synthesized via Horner-Wadsworth-Emmons (HWE) olefination (47% yield), highlighting the compatibility of tert-butyl esters with phosphonate-based methodologies .

- 373d: Derived from tert-butyl 3-oxopent-4-enoate, showcasing the use of silyl protection strategies in diene functionalization .

Methyl/Ethyl Analogs

- MP26 : Prepared via Wittig reaction between methyl (triphenylphosphoranylidene)acetate and MP13 (55% yield), demonstrating the versatility of methyl esters in olefination .

- 11b : Synthesized using HWE conditions with lithium bromide, achieving moderate yields despite the steric bulk of the tetrazole-aryl group .

Reactivity Trends :

- tert-Butyl esters often require longer reaction times or elevated temperatures due to steric hindrance .

- Methyl/ethyl esters are more reactive in nucleophilic acyl substitutions but less stable under acidic conditions .

Reactivity in Electrophilic Additions

Evidence from nitration studies of methyl and ethyl penta-2,4-dienoate reveals that electrophilic attack occurs preferentially at the double bond distal to the ester group, driven by destabilization of the intermediate carbocation by the ester's -I effect .

Biological Activity

Tert-butyl penta-2,4-dienoate is an organic compound classified as an ester, notable for its unique structure that includes a tert-butyl group attached to a penta-2,4-dienoate moiety. This compound has garnered attention in various fields, particularly in organic synthesis and potential biological applications. Despite limited direct studies on its biological activity, insights can be drawn from its structural analogs and related compounds.

- Molecular Formula : C_{10}H_{16}O_2

- Molecular Weight : 158.21 g/mol

- Structure : The compound features a five-carbon chain with two double bonds, forming a conjugated diene system which is reactive and versatile in synthetic applications.

Synthesis

The synthesis of this compound typically involves the esterification reaction between tert-butyl alcohol and penta-2,4-dienoic acid. This process is generally catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to promote the formation of the ester bond. In industrial settings, continuous flow reactors may enhance yield and purity through better control over reaction conditions .

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various pharmacological properties. Notably:

- Anti-inflammatory Activity : Esters derived from diene systems may display anti-inflammatory properties.

- Antimicrobial Effects : Similar compounds have shown potential antimicrobial activities.

- Cytotoxicity : There is evidence suggesting that related compounds may exhibit cytotoxic effects against certain cancer cell lines.

The biological interactions of this compound are primarily inferred from its reactivity and the behavior of structurally similar compounds:

- Hydrolysis by Esterases : The ester group can be hydrolyzed by esterases in biological systems, leading to the release of alcohols and acids.

- Reactivity in Chemical Transformations : The compound can undergo various reactions such as oxidation and reduction, which may influence its biological activity .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activities |

|---|---|---|

| Ethyl penta-2,4-dienoate | Ester | Potential antimicrobial properties |

| Methyl penta-2,4-dienoate | Ester | Cytotoxic effects on cancer cells |

| tert-Butyl penta-2,4-dienoic acid | Carboxylic acid | Anti-inflammatory effects |

The bulky tert-butyl group in this compound may influence its reactivity and steric properties, making it a valuable compound for synthetic chemistry where steric hindrance can control reaction pathways .

Case Studies and Research Findings

Research into related compounds has provided insights into potential applications:

- Antioxidant Activity : A study demonstrated that certain diene esters exhibit significant antioxidant properties, suggesting that this compound could also possess similar activity .

- Enzyme Inhibition : Investigations into carbohydrate-hydrolyzing enzyme inhibition have indicated that some esters can effectively inhibit these enzymes, which could be relevant for metabolic diseases .

- Hypolipidemic Effects : Some studies have explored the hypolipidemic effects of related compounds, indicating potential cardiovascular benefits .

Q & A

Basic Research Questions

What synthetic methodologies are most effective for preparing tert-butyl penta-2,4-dienoate?

The Horner-Wadsworth-Emmons (HWE) olefination is a robust method for synthesizing this compound. In this reaction, tert-butyl diethyl phosphonoacetate reacts with α,β-unsaturated aldehydes in the presence of a base (e.g., DBU) and LiCl in acetonitrile, yielding the dienoate with moderate efficiency (~47% yield) . Alternative routes include Diels-Alder reactions using quinones, where the compound serves as a dienophile to construct terpene backbones . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for improving regioselectivity and yield.

How can spectroscopic techniques characterize this compound?

Key characterization methods include:

- IR Spectroscopy : Peaks at ~1725 cm⁻¹ (ester C=O stretch) and ~1645 cm⁻¹ (conjugated diene C=C stretch) confirm the ester and diene moieties .

- NMR : -NMR shows doublets for the diene protons (δ 5.5–6.5 ppm) and a singlet for the tert-butyl group (δ 1.2–1.4 ppm). -NMR resolves the ester carbonyl (~165 ppm) and diene carbons (~120–140 ppm) .

- Chromatography : Silica gel column chromatography (EtOAc/hexane gradients) effectively purifies the compound, monitored via TLC .

What are the stability considerations for storing this compound?

The compound is sensitive to heat, light, and moisture. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Decomposition products (e.g., tert-butyl alcohol, CO₂) may form under acidic or aqueous conditions . Regular purity checks via GC-MS or HPLC are recommended to detect degradation.

Advanced Research Questions

How can mechanistic studies resolve contradictions in Diels-Alder reaction outcomes involving this compound?

Conflicting regioselectivity or stereochemistry in Diels-Alder adducts may arise from solvent polarity, diene/dienophile electronic effects, or competing reaction pathways. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) assess activation parameters. For example, asymmetric variants using chiral auxiliaries (e.g., sulfinylquinones) improve enantioselectivity, as demonstrated in terpene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.